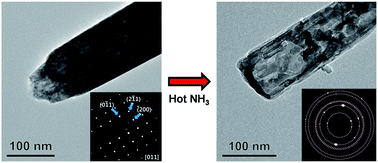A hollow titanium oxynitride nanorod array as an electrode substrate prepared by the hot ammonia-induced Kirkendall effect†
Journal of Materials Chemistry A Pub Date: 2014-05-02 DOI: 10.1039/C4TA01469C
Abstract
The Kirkendall effect has been widely employed for the preparation of hollow nanostructures along with galvanic replacement and Ostwald ripening as a non-templating method. Despite many successful demonstrations for Kirkendall void formation, they have been mostly confined to the synthesis of hollow metal oxides and sulfides. In this work, we explored the feasibility of the Kirkendall effect for the preparation of a nitride compound in an effort to extend its peculiar merits, and discovered a new mechanism of Kirkendall void formation in the synthesis of hollow titanium oxynitride arrays by the nitridation of TiO2. Our in-depth study revealed that the reduction power of hot NH3 played a crucial role in the formation of the Kirkendall void. When employed as an electrode substrate for supercapacitor applications, the hollow titanium oxynitride array showed a superior capacitive performance, which is ascribed to its high electrical conductivity and low density.

Recommended Literature
- [1] Effects of Rhizoma Parisdis total saponins and its main compounds on gastric emptying via regulating muscarinic receptors in vitro and in vivo
- [2] The naturally occurring flavours of foodstuffs
- [3] Back cover
- [4] Development of catalyst complexes for upgrading biomass into ester-based biolubricants for automotive applications: a review
- [5] The bearing of actual osmotic experiments upon the conception of the nature of solutions
- [6] Total internal reflection-based biochip utilizing a polymer-filled cavity with a micromirror sidewall
- [7] Both monovalent cations and plectin are potent modulators of mechanical properties of keratin K8/K18 networks†
- [8] Molecules with O-acetyl group protect protein glycation by acetylating lysine residues†
- [9] Fingerprinting and aging of ink by easy ambient sonic-spray ionization mass spectrometry†
- [10] On the stability of manganese tris(β-diketonate) complexes as redox mediators in DSSCs†










